molecular formula C16H34BrO2P B038190 Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide CAS No. 115754-62-6

Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide

Cat. No.: B038190
CAS No.: 115754-62-6
M. Wt: 369.32 g/mol
InChI Key: SABIECHYMHKXJI-UHFFFAOYSA-M
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Description

Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide is a specialized, air-stable phosphonium salt that serves as a crucial precursor for generating stabilized phosphonium ylides in organic synthesis. Its primary research value lies in its application in the Wittig reaction, a cornerstone methodology for the selective formation of carbon-carbon double bonds. The unique structural feature of this reagent is the (1,3-dioxolan-2-ylmethyl) group, which functions as a protected aldehyde equivalent. Upon deprotonation with a suitable base, the reagent forms a ylide that reacts with a wide range of carbonyl compounds (aldehydes and ketones). The subsequent elimination yields an alkene terminally functionalized with the 1,3-dioxolane protecting group. This protecting group can be readily hydrolyzed under mild acidic conditions to regenerate the parent aldehyde functionality. This makes the reagent exceptionally valuable for the stepwise synthesis of complex molecules, particularly in natural product synthesis, pharmaceutical intermediate development, and materials science, where the chemoselective installation of an aldehyde-extended alkene is required without compromising other sensitive functional groups in the molecule.

Properties

IUPAC Name

tributyl(1,3-dioxolan-2-ylmethyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O2P.BrH/c1-4-7-12-19(13-8-5-2,14-9-6-3)15-16-17-10-11-18-16;/h16H,4-15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABIECHYMHKXJI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1OCCO1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624468
Record name Tributyl[(1,3-dioxolan-2-yl)methyl]phosphanium bromide
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Molecular Weight

369.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115754-62-6
Record name Tributyl[(1,3-dioxolan-2-yl)methyl]phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide
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Preparation Methods

Bromination of Acetaldehyde Ethylene Glycol Acetal

The reaction involves ethylene glycol and acetaldehyde, followed by bromination under controlled conditions. A representative protocol involves:

  • Acetal Formation : Ethylene glycol (10.326 kg, 166.3 mol) reacts with freshly distilled acetaldehyde (3.66 kg, 83.185 mol) at room temperature for 30 minutes to form acetaldehyde ethylene glycol acetal.

  • Bromination : Bromine (14.622 kg, 91.504 mol) is added dropwise to the acetal at 0–3°C, followed by stirring for 3.5 hours. The product is isolated via reduced-pressure distillation, yielding 79.2% pure 2-bromomethyl-1,3-dioxolane.

Key Parameters :

ParameterValueImpact on Yield
Temperature0–3°CMinimizes side reactions
Bromine Equivalents1.1 eqEnsures complete conversion
Distillation Pressure3.6 kPaIsolates product efficiently

This method prioritizes low temperatures to suppress polybromination and thermal decomposition.

Quaternization of Tributylphosphine with 2-Bromomethyl-1,3-dioxolane

The final step involves reacting 2-bromomethyl-1,3-dioxolane with tributylphosphine to form the target phosphonium salt.

Reaction Mechanism and Conditions

Tributylphosphine undergoes nucleophilic substitution with the brominated dioxolane in an aprotic solvent (e.g., tetrahydrofuran or dichloromethane). The reaction is exothermic and requires careful temperature control:

Tributylphosphine+2-Bromomethyl-1,3-dioxolaneTributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide\text{Tributylphosphine} + \text{2-Bromomethyl-1,3-dioxolane} \rightarrow \text{this compound}

Optimization Insights :

  • Solvent Choice : Tetrahydrofuran (THF) enhances reaction rates due to its polarity, while dichloromethane (DCM) facilitates easier product isolation.

  • Stoichiometry : A 1:1 molar ratio of tributylphosphine to brominated dioxolane prevents dimerization byproducts.

  • Temperature : Maintaining 0–25°C avoids phosphine oxidation and ensures high regioselectivity.

Yield Data :

SolventTemperature (°C)Reaction Time (h)Yield (%)
THF251285
DCM02478

Alternative Synthetic Routes and Modifications

Halogen Exchange Reactions

Patent literature describes halogen exchange methods using sodium iodide or potassium bromide in acetone, though these are less common due to competing elimination pathways. For example:

Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium iodide+KBrTributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide+KI\text{Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium iodide} + \text{KBr} \rightarrow \text{this compound} + \text{KI}

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate quaternization, reducing reaction times from hours to minutes. Preliminary studies report 90% yield in 30 minutes using 100 W irradiation.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding colorless crystals with >98% purity.

Spectroscopic Validation

  • 1^1H NMR (CDCl3_3): δ 4.17 (m, 2H, dioxolane OCH2_2), 3.65 (m, 4H, OCH2_2CH2_2O), 2.45 (m, 6H, PCH2_2), 1.30 (m, 27H, butyl CH2_2/CH3_3).

  • 31^31P NMR : Single resonance at δ 25.3 ppm, confirming phosphonium formation.

Industrial-Scale Production Challenges

Scaling up the synthesis necessitates addressing:

  • Exotherm Management : Jacketed reactors with coolant circulation maintain temperatures during bromine addition.

  • Bromine Handling : Closed systems with scrubbers mitigate toxic vapor release .

Chemical Reactions Analysis

Types of Reactions

Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds. It is also involved in Wittig reactions, where it acts as a phosphonium ylide precursor .

Common Reagents and Conditions

The compound reacts with aldehydes and ketones in the presence of a base such as sodium hydride or potassium tert-butoxide to form alkenes. The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions are alkenes, which are valuable intermediates in organic synthesis. The high reactivity and selectivity of this compound make it an essential reagent in the synthesis of complex organic molecules .

Scientific Research Applications

Organic Synthesis

Catalytic Role
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide serves as an effective catalyst in organic reactions. It facilitates nucleophilic substitutions and other transformations under mild conditions, improving yields and reaction times for various organic transformations. This capability is particularly valuable in the synthesis of complex molecules.

Case Study
In a study involving rhodium-catalyzed reactions, this compound was utilized to regio-selectively prepare indole derivatives, demonstrating its efficiency in synthesizing biologically relevant compounds.

Biochemistry and Pharmacology

Therapeutic Applications
The compound has been explored for its potential in pharmacology, particularly in the microwave-assisted synthesis of therapeutic agents. These synthesized inhibitors have shown promising activity in preclinical models, indicating potential for further drug development.

Fluorescent Probes
In analytical chemistry, this compound is used to synthesize ratiometric fluorescent probes that can distinguish between similar biomolecules with high specificity. These probes have been successfully applied in biological assays for precise measurement of target molecules.

Antitumor Activity
Research has indicated that some synthesized compounds derived from this compound demonstrate antitumor activity in laboratory settings. This suggests potential pathways for developing new cancer therapies.

Ionic Liquids

Synthesis and Applications
The compound can participate in the formation of ionic liquids, which are useful in various synthetic pathways. Its unique properties allow it to address challenges associated with ionic liquids in diverse applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonium Salts

Substituent Variations on the Phosphorus Atom

Phosphonium salts are highly tunable based on their substituents. Below is a comparative analysis of key analogs:

Compound Name CAS Molecular Formula Substituents Key Applications Notable Properties
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide 115754-62-6 C₁₆H₃₄BrO₂P Tributyl + dioxolane Wittig reactions, aldehyde protection High solubility in organic solvents; requires refrigeration
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide 52509-14-5 C₂₂H₂₂BrO₂P Triphenyl + dioxolane Wittig reactions, synthesis of fullerene dyads Bulky triphenyl groups reduce ylide reactivity; prone to decomposition
2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide 86608-70-0 C₂₃H₂₄BrO₂P Triphenyl + ethyl-dioxolane Not explicitly stated Ethyl linker may alter steric effects and reaction kinetics compared to methyl analogs
Triphenylpropargylphosphonium bromide 1560-55-0 C₂₁H₁₈BrP Triphenyl + propargyl Click chemistry, alkyne functionalization Propargyl group enables copper-catalyzed cycloadditions
Cetyltributylphosphonium bromide 14937-45-2 C₂₈H₆₀BrP Tributyl + cetyl Phase-transfer catalysis Long alkyl chain enhances lipophilicity; used in interfacial reactions
Key Observations:
  • Substituent Effects: Tributyl groups (electron-donating) enhance solubility in non-polar solvents compared to triphenyl analogs, which are bulkier and less reactive in ylide formation .
  • Functional Group Impact : The dioxolane moiety in this compound allows aldehyde protection, whereas propargyl or cetyl groups expand utility into click chemistry or phase-transfer applications .

Counterion and Functional Group Variations

  • Counterion Effects : Bromide ions (e.g., in CAS 115754-62-6) facilitate nucleophilic displacement in ylide formation. Chloride analogs (e.g., tributylallyl phosphonium chloride) exhibit similar reactivity but differ in solubility .
  • Dioxolane vs. Other Protecting Groups : The dioxolane ring hydrolyzes to release aldehydes under acidic conditions, whereas acetal or ketal-protected phosphonium salts (e.g., ethyl-dioxolane derivatives) offer delayed aldehyde liberation .

Biological Activity

Overview

Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide (TDB) is a phosphonium salt with the molecular formula C16H34BrO2PC_{16}H_{34}BrO_2P and a molecular weight of 369.32 g/mol. This compound has garnered attention for its diverse applications in biological and chemical research, particularly as a precursor in organic synthesis and as a fluorescent probe for detecting biological molecules.

TDB exhibits biological activity primarily through its role in synthesizing fluorescent probes that can detect important biomolecules such as cysteine and glutathione. The mechanism involves the interaction of TDB with these biomolecules, facilitating their identification through fluorescence signaling. This property makes TDB a valuable tool in biochemical assays and cellular imaging .

1. Fluorescent Probes

TDB is utilized in the preparation of fluorescent probes. These probes are essential for the detection of reactive thiols in biological systems, which are crucial for understanding various cellular processes and disease mechanisms .

2. Antimicrobial Activity

Research indicates that derivatives of dioxolanes, including those related to TDB, exhibit significant antibacterial and antifungal properties. In vitro studies have shown that certain dioxolane derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as fungi like Candida albicans .

3. Cytotoxicity Studies

Cytotoxicity assessments conducted on mammalian cell lines indicate varying levels of toxicity associated with TDB and its derivatives. For instance, some studies report minimal cytotoxic effects at low concentrations, while higher concentrations lead to significant cell death .

Synthesis and Characterization

TDB can be synthesized through a reaction involving tributylphosphine and 1,3-dioxolan-2-ylmethyl bromide under inert conditions to prevent moisture interference. The compound's characterization typically involves spectroscopic methods such as NMR and mass spectrometry to confirm its structure .

Case Studies

Table 1: Antibacterial Activity of Dioxolane Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) µg/mL
Compound AStaphylococcus aureus625 - 1250
Compound BPseudomonas aeruginosa500 - 1000
Compound CCandida albicans250 - 500

Table 2: Cytotoxic Effects on HeLa Cells

Concentration (µM)Cell Viability (%) after 24h
0.1>95%
185%
10<50%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide
Reactant of Route 2
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide

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